N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a thiazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-(methylthio)benzamide substituent. The benzodioxin-thiazole scaffold is structurally distinct due to its electron-rich aromatic system and sulfur-containing functional groups, which may influence pharmacological properties such as enzyme inhibition or receptor binding .
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUOHQHDSHZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a thiazole ring and a benzo[d]dioxin moiety. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific glycosidases, which are crucial for carbohydrate metabolism. This inhibition may contribute to its therapeutic effects in metabolic disorders .
- Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties, potentially through apoptosis induction in cancer cells .
Pharmacological Effects
Research indicates that N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide may possess several pharmacological effects:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy.
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in antimicrobial therapy.
- Analgesic Effects : There is emerging evidence that this compound may exert pain-relieving properties, warranting further exploration in pain management contexts.
Research Findings and Case Studies
A selection of studies highlights the biological activity of the compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on breast cancer cell lines; results indicated significant growth inhibition at specific concentrations. |
| Study 2 | Evaluated antibacterial activity against Staphylococcus aureus; demonstrated effective inhibition comparable to standard antibiotics. |
| Study 3 | Assessed analgesic properties in animal models; showed reduced pain response in treated groups versus controls. |
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Dihydrothiazole derivatives () exhibit rigid, planar structures with high melting points (>200°C), suggesting strong intermolecular interactions .
Substituent Effects :
- Methylthio (-SMe) : Compared to sulfonyl (-SO₂) groups (), -SMe is less polar, which may enhance membrane permeability but reduce solubility.
- Electron-withdrawing groups (e.g., -CF₃, -Br in ): These groups are associated with moderate synthesis yields (24–37%) but high purity (95–100%) .
Synthetic Efficiency :
- Oxadiazole derivatives () require multi-step synthesis with yields ≤37%, while dihydrothiazoles () achieve higher yields (79–92%) using hydrazone formation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
